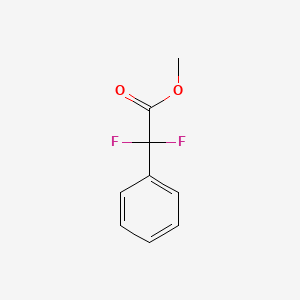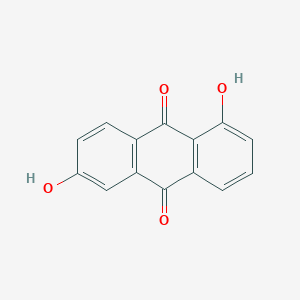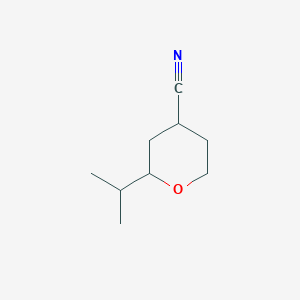
1,1,1-Trichloroethane-2,2,2-d3
Overview
Description
1,1,1-Trichloroethane-2,2,2-d3 is a colorless, sweet-smelling liquid . It is also known as Methylchloroform-d3 .
Molecular Structure Analysis
The molecular formula of 1,1,1-Trichloroethane-2,2,2-d3 is C2H3Cl3 . Its molecular weight is 136.42 g/mol . The InChI string is1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3 . Physical And Chemical Properties Analysis
1,1,1-Trichloroethane-2,2,2-d3 has a boiling point of 74-76 °C (lit.) and a melting point of -35 °C (lit.) . Its density is 1.366 g/mL .Scientific Research Applications
Synthetic Intermediates
“1,1,1-Trichloroethane-2,2,2-d3” is used as a synthetic intermediate . Synthetic intermediates are compounds that are used in the production of other compounds. They play a crucial role in the synthesis of complex organic molecules.
Environmental Analysis
This compound is also used in environmental analysis . It can be used to study the environmental impact and behavior of similar compounds, helping scientists understand how these chemicals interact with the environment.
Solvent in Chlorinated Rubber Manufacture
“1,1,1-Trichloroethane-2,2,2-d3” is used as a solvent, especially in the manufacture of chlorinated rubbers . Solvents are substances that can dissolve other substances, and in this case, it helps in the production process of chlorinated rubbers.
Intermediate in Biodegradation
It acts as an intermediate in the biodegradation of 1,1,2,2-tetrachloroethane . Biodegradation is a process where organic substances are broken down by living organisms, usually microbes. This process is crucial in waste management and environmental remediation.
Solvent for Coating Films
“1,1,1-Trichloroethane-2,2,2-d3” has been used as a solvent for the coating laid down on films . The coatings on films often require specific solvents to ensure they are applied evenly and adhere properly.
Process Solvent in Pharmaceutical Manufacture
This compound is used as a chemical intermediate or process solvent in pharmaceutical manufacture . In this context, it can help in the synthesis of various pharmaceutical compounds.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1,1,1-Trichloroethane-2,2,2-d3 are the central nervous system and the respiratory system . It acts as a central nervous system depressant , and inhalation of its vapors may cause dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .
Mode of Action
The exact mode of action of 1,1,1-Trichloroethane-2,2,2-d3 It is known to cause skin irritation and is harmful if inhaled . It is also known to cause central nervous system depression .
Biochemical Pathways
The biochemical pathways affected by 1,1,1-Trichloroethane-2,2,2-d3 It is known that it can be formed when another chemical breaks down in the environment under conditions where there is no air .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1,1-Trichloroethane-2,2,2-d3 It is known that it has a high henry’s law constant and will volatilize rapidly from water and soil .
Result of Action
The molecular and cellular effects of 1,1,1-Trichloroethane-2,2,2-d3 include skin irritation and harmful effects if inhaled . It can also cause central nervous system depression, leading to symptoms such as dizziness, drowsiness, headache, nausea, shortness of breath, and unconsciousness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,1-Trichloroethane-2,2,2-d3 . For instance, it can evaporate from soil and water when they are exposed to the air . It is also known to be formed when another chemical breaks down in the environment under conditions where there is no air .
properties
IUPAC Name |
1,1,1-trichloro-2,2,2-trideuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3/c1-2(3,4)5/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCLXMDMGBRAIB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichloroethane-2,2,2-d3 | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

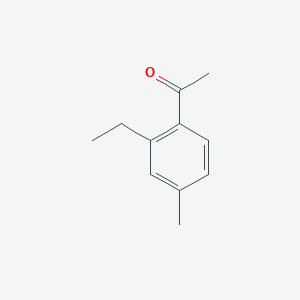


![2,2,2-trifluoro-N-(6-formylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1641954.png)

![(1R,2R,6S,8R)-2,9,9-Trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B1641960.png)
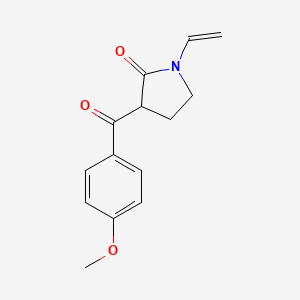
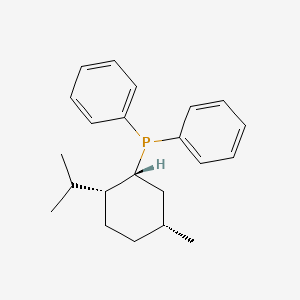
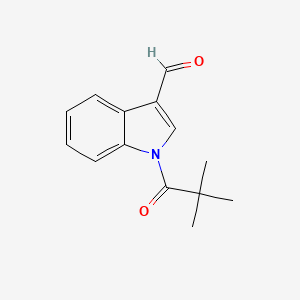

![1-[(E)-but-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1641982.png)
